molecular formula C14H19N5 B5712921 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

Cat. No.: B5712921
M. Wt: 257.33 g/mol
InChI Key: VXGAQGGXIBKGNF-UHFFFAOYSA-N
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Description

9-N-(3-methylphenyl)-6,8,10-triazaspiro[45]deca-6,9-diene-7,9-diamine is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the triazaspiro moiety:

    Functionalization of the aromatic ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the triazaspiro moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the aromatic ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may yield functionalized spirocyclic compounds.

Scientific Research Applications

9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features and potential biological activity.

    Materials Science: The spirocyclic structure of this compound makes it a potential candidate for use in the development of novel materials with unique properties.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, this compound may interact with specific enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.

    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound also has a spirocyclic structure but contains different heteroatoms and functional groups.

Uniqueness

The uniqueness of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-10-5-4-6-11(9-10)16-13-17-12(15)18-14(19-13)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGAQGGXIBKGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3(CCCC3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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